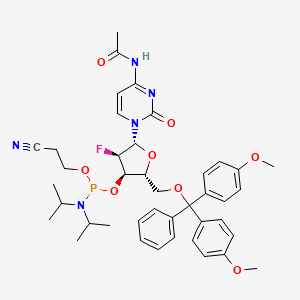

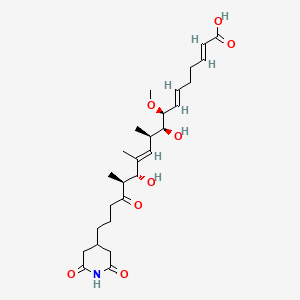

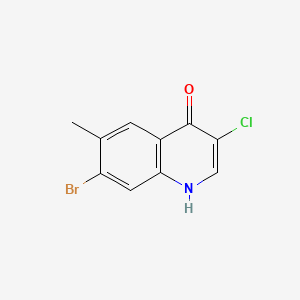

5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide

カタログ番号 B598504

CAS番号:

1203160-22-8

分子量: 306.001

InChIキー: YUMQHCLFPUNKKB-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .

- Methods of Application or Experimental Procedures : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent . The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

- Summary of the Results or Outcomes : Through the experimental teaching of 18 junior undergraduates, it was observed that all the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .

Sure, here’s another application related to a similar compound, “3-(bromomethyl)-5-methylpyridine hydrobromide”, which is used in the synthesis of rupatadine :

- Specific Scientific Field : Pharmaceutical Chemistry .

- Summary of the Application : “3-(bromomethyl)-5-methylpyridine hydrobromide” is a key intermediate in the synthesis of rupatadine , a drug used in the treatment of seasonal and allergic rhinitis . It has been reported that pyrazolopyrimidine derivatives substituted by a reaction with this compound show an increased activity against cancer and other diseases related to the dysregulation of cMet kinases (such as non-small-cell lung carcinomas, gastric and esophageal carcinomas) . Related analogues are useful in the treatment of p38 kinase-mediated diseases (such as lymphoma and auto-inflammatory disease) .

- Methods of Application or Experimental Procedures : The synthesis of “3-(bromomethyl)-5-methylpyridine hydrobromide” was reported using 5-methylnicotinic acid as the starting material . The first step involved the reaction of 5-methylnicotinic acid with methanol in the presence of thionyl chloride, which was used as a scavenger of water generated during the esterification reaction . The reduction of the resulting product was carried out with sodium borohydride in methanol .

- Summary of the Results or Outcomes : The overall yield of the synthesis was reported to be 65.9% . This method was described as being simple, efficient, and environmentally friendly .

Sure, here’s another application related to a similar compound, “3-(bromomethyl)-5-methylpyridine hydrobromide”, which is used in the synthesis of rupatadine :

- Specific Scientific Field : Pharmaceutical Chemistry .

- Summary of the Application : “3-(bromomethyl)-5-methylpyridine hydrobromide” is a key intermediate in the synthesis of rupatadine , a drug used in the treatment of seasonal and allergic rhinitis . It has been reported that pyrazolopyrimidine derivatives substituted by a reaction with this compound show an increased activity against cancer and other diseases related to the dysregulation of cMet kinases (such as non-small-cell lung carcinomas, gastric and esophageal carcinomas) . Related analogues are useful in the treatment of p38 kinase-mediated diseases (such as lymphoma and auto-inflammatory disease) .

- Methods of Application or Experimental Procedures : The synthesis of “3-(bromomethyl)-5-methylpyridine hydrobromide” was reported using 5-methylnicotinic acid as the starting material . The first step involved the reaction of 5-methylnicotinic acid with methanol in the presence of thionyl chloride, which was used as a scavenger of water generated during the esterification reaction . The reduction of the resulting product was carried out with sodium borohydride in methanol .

- Summary of the Results or Outcomes : The overall yield of the synthesis was reported to be 65.9% . This method was described as being simple, efficient, and environmentally friendly .

特性

IUPAC Name |

5-(bromomethyl)-1-methylindazole;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2.BrH/c1-12-9-3-2-7(5-10)4-8(9)6-11-12;/h2-4,6H,5H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMQHCLFPUNKKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)CBr)C=N1.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678463 |

Source

|

| Record name | 5-(Bromomethyl)-1-methyl-1H-indazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide | |

CAS RN |

1203160-22-8 |

Source

|

| Record name | 5-(Bromomethyl)-1-methyl-1H-indazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

For This Compound

1

Citations

DP Mould, C Alli, U Bremberg, S Cartic… - Journal of Medicinal …, 2017 - ACS Publications

Inhibition of lysine specific demethylase 1 (LSD1) has been shown to induce the differentiation of leukemia stem cells in acute myeloid leukemia (AML). Irreversible inhibitors developed …

Number of citations: 40

pubs.acs.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

Dorrigocin A

158446-29-8

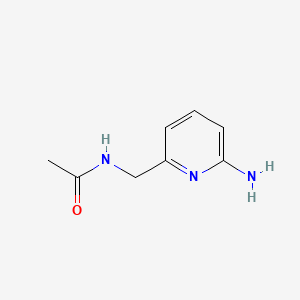

N-((6-Aminopyridin-2-YL)methyl)acetamide

1203295-89-9

![2H-Oxireno[3,4]cyclopenta[1,2-b]furan,hexahydro-4-methoxy-2-methyl-,(1a-alpha-,2-alpha-,2a-alpha-,4-](/img/no-structure.png)

![6-Chloroisoxazolo[5,4-b]pyridin-3-ol](/img/structure/B598433.png)

![6-Methoxy-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B598440.png)